4-Cyano-2-hydroxyquinoline
Overview
Description
4-Cyano-2-hydroxyquinoline (4-CN-2-HQ) is an organic compound that is widely used in a variety of scientific research applications. It is an important building block for organic synthesis and has a wide range of biochemical and physiological effects. 4-CN-2-HQ has been studied extensively in the laboratory, and its use in research has become increasingly popular due to its versatility and effectiveness.
Scientific Research Applications
Anticancer Activity
4-Cyano-2-hydroxyquinoline: derivatives have been identified as potential anticancer agents . The quinoline nucleus is a common structure found in various therapeutic agents due to its broad spectrum of biological responses. Specifically, these compounds have shown promise in targeting various cancer cell lines, offering pathways for the development of new oncological treatments.
Antioxidant Properties
The antioxidant capabilities of quinoline derivatives make them valuable in the research of diseases where oxidative stress plays a role . By scavenging free radicals, these compounds can contribute to the protection of cells from damage, which is crucial in the prevention of chronic diseases.
Anti-Inflammatory Uses
Quinoline compounds, including 4-Cyano-2-hydroxyquinoline , exhibit significant anti-inflammatory properties . This makes them useful in the study of inflammatory diseases and in the development of drugs that can alleviate symptoms of conditions like arthritis and asthma.
Antimalarial Applications
The structural similarity of quinoline derivatives to chloroquine, a well-known antimalarial drug, suggests that 4-Cyano-2-hydroxyquinoline could be used in the synthesis of new antimalarial medications . Research in this area is crucial, especially with the emergence of chloroquine-resistant strains of malaria.
Antimicrobial and Antibacterial Effects
Quinoline derivatives are studied for their antimicrobial and antibacterial activities . These compounds can be the basis for new antibiotics, addressing the growing concern of antibiotic resistance.
Anti-Tuberculosis (Anti-TB) Potential
Given the ongoing global challenge of tuberculosis, 4-Cyano-2-hydroxyquinoline derivatives are being explored for their anti-TB properties . Their ability to inhibit mycobacterial growth is a promising avenue for the development of new therapeutic strategies against TB.
Mechanism of Action
Target of Action
4-Cyano-2-hydroxyquinoline, like other quinoline derivatives, is known to interact with a variety of biological targetsQuinoline derivatives have been reported to exhibit a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
For instance, some quinoline derivatives inhibit enzyme activity, disrupt cell signaling pathways, or interfere with the function of specific receptors . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to successfully engage in various transformations .
Biochemical Pathways
For instance, quinoline derivatives have been reported to affect pathways related to inflammation, infection, and cell proliferation .
Result of Action
These effects could include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the activity and stability of many compounds .
properties
IUPAC Name |
2-oxo-1H-quinoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODUPRQADKKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30493522 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-2-hydroxyquinoline | |
CAS RN |
63158-99-6 | |
Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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